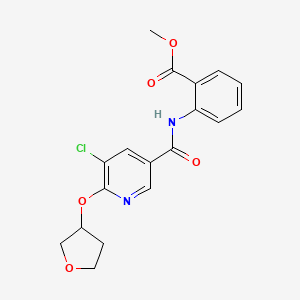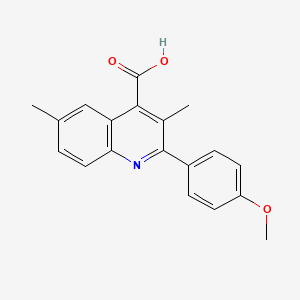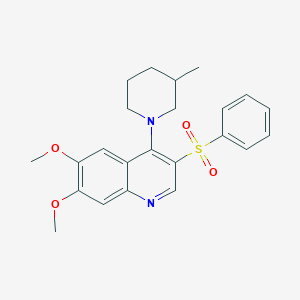![molecular formula C24H23N3O4 B2493225 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 866048-95-5](/img/structure/B2493225.png)
3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound of interest belongs to a class of compounds known for their versatile applications in materials science, including antimicrobial, optoelectronic applications, and as building blocks in heterocyclic chemistry. The structural complexity and functional diversity of these compounds allow for a wide range of chemical reactions and properties.
Synthesis Analysis
Compounds similar to the one mentioned are typically synthesized through reactions involving 2-arylhydrazono-3-oxopropanals, which react with various reagents to yield oximes, hydrazones, and other derivatives. These reactions often involve cyclization, condensation, and the formation of complexes with metals for enhanced functionality (Abdel-Khalik, Agamy, & Elnagdi, 2000); (Al‐Sulami et al., 2023).
Molecular Structure Analysis
The molecular structure of these compounds is characterized through spectroscopic methods such as FTIR, 1H NMR, and density functional theory (DFT) analyses. These analyses provide insights into the morphological features, thermal stability, and molecular configurations of the compounds (Al‐Sulami et al., 2023).
Chemical Reactions and Properties
The chemical behavior includes reactions with hydroxylamine hydrochloride, yielding corresponding oximes and isoxazoles upon reflux in acetic anhydride. Treatment with hydrazines affords dihydrazones, which can be converted into arylazopyrazoles or triazoles under specific conditions (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has explored the synthesis and spectral characterization of asymmetrical azines derived from related compounds. These include 3,5-dimethoxy-4‑hydroxy benzaldehyde and their evaluation in biological contexts, particularly in antiproliferative activities against MCF-7 cell lines (Ganga & Sankaran, 2020).
Biological Evaluation
- Studies have been conducted on compounds similar to the one , demonstrating their potential in biological applications. For instance, arylazopyrazole pyrimidone compounds, closely related in structure, have been evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Catalytic and Redox Properties
- Diphenoxo bridged dinuclear zinc complexes, incorporating similar hydrazono compounds, have been studied for their catalytic and redox properties. These studies include investigating their catalytic activity in the oxidation of primary alcohols and examining their redox properties through cyclic voltammetric measurements (Dhara, Singh, & Ghosh, 2016).
Antioxidant Activity
- Research has been conducted on the synthesis of derivatives of 2-oxopropanal, a compound structurally similar to 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime, and their evaluation for antioxidant activity. Such studies contribute to understanding the potential health benefits and applications of these compounds (Shih & Ke, 2004).
Propriétés
IUPAC Name |
(2E,3E)-2-[(2,5-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-29-20-13-14-23(30-2)21(15-20)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUAOHRBENGBFG-LGQFIBAESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)


![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)


![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2493159.png)

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)
![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)
![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)
